

# An In-depth Technical Guide to Triperiden (CAS No. 14617-17-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Triperiden**, identified by CAS number 14617-17-5 and also known as Norakin, is a synthetically derived compound with a dual mechanism of action. It functions as both an anticholinergic agent, primarily targeting muscarinic receptors, and as an antiviral compound, specifically inhibiting the replication of the influenza virus. This technical guide provides a comprehensive overview of **Triperiden**'s physicochemical properties, synthesis, pharmacology, pharmacokinetics, and analytical methodologies. Detailed experimental protocols and quantitative data are presented to support further research and development.

# **Physicochemical Properties**

**Triperiden** hydrochloride is a white to off-white crystalline powder. Its fundamental physicochemical characteristics are summarized in the table below.



| Property          | Value                                                                                            | Reference |
|-------------------|--------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 14617-17-5                                                                                       | [1][2]    |
| Molecular Formula | C21H30CINO                                                                                       | [2]       |
| Molecular Weight  | 347.92 g/mol                                                                                     | [2]       |
| IUPAC Name        | 1-phenyl-3-(piperidin-1-yl)-1-<br>(tricyclo[2.2.1.0²,6]heptan-3-<br>yl)propan-1-ol;hydrochloride | [2]       |
| Appearance        | White to off-white powdered solid                                                                | [3]       |
| Solubility        | Soluble in DMSO.                                                                                 | [2]       |
| Storage           | Store at -20°C for the long term.                                                                | [2]       |

# **Synthesis of Triperiden Hydrochloride**

The synthesis of **Triperiden** hydrochloride typically involves a multi-step process, prominently featuring a Mannich reaction followed by a Grignard reaction.[4]

## **Synthetic Pathway Overview**

A common synthetic route commences with 5-ethylene-2-norbornene, which is oxidized to the key intermediate, 5-acetyl norbornene. This intermediate then undergoes a Mannich reaction with piperidine hydrochloride and paraformaldehyde to form a Mannich base. Subsequent reaction of the Mannich base with a phenylmagnesium halide via a Grignard reaction yields the **Triperiden** free base. Finally, treatment with hydrochloric acid affords **Triperiden** hydrochloride.[4][5]



Click to download full resolution via product page



## Figure 1: Synthetic pathway of Triperiden Hydrochloride.

# **Experimental Protocols**

2.2.1. Preparation of Intermediate II (5-acetyl norbornene)

This protocol is based on the description in patent CN106187948B.[3]

- Objective: To synthesize the key intermediate 5-acetyl norbornene from 5-ethylene-2norbornene via selective oxidation.
- Procedure:
  - In an autoclave, combine 5-ethylene-2-norbornene, a mixed solvent (e.g., acetonitrilewater), and a heavy metal catalyst (e.g., palladium chloride and copper chloride).[5]
  - Displace the air in the autoclave with oxygen.
  - Maintain the reaction temperature at 80-90°C and the pressure at 15-16 atmospheres for 4 hours.[4]
  - Monitor the reaction completion by Gas Chromatography (GC).
  - After completion, cool the mixture to room temperature and filter through diatomaceous earth.
  - Concentrate the filtrate under reduced pressure to obtain Intermediate II as a colorless oily liquid.[4]
- 2.2.2. Preparation of Intermediate III (Mannich Base)

This protocol is adapted from patent CN106187948B.[3]

- Objective: To synthesize the Mannich base intermediate via the reaction of 5-acetyl norbornene with piperidine hydrochloride and paraformaldehyde.
- Procedure:



- In a reaction vessel, mix Intermediate II, piperidine hydrochloride, paraformaldehyde, and glacial acetic acid.
- Heat the mixture to 95-98°C with stirring and maintain this temperature for 3 hours.
- Monitor the reaction by thin-layer chromatography (TLC) using a solvent system of ethyl acetate:petroleum ether (2:1).
- Upon completion, concentrate the mixture to dryness.
- Add acetone to the residue, stir for 30 minutes, filter, and dry the solid to obtain the hydrochloride salt of Intermediate III.
- To isolate the free base, dissolve the hydrochloride salt in water and methylene chloride,
   and adjust the pH to 11-12 with 1N sodium hydroxide solution.
- Separate the organic layer, and extract the aqueous layer with methylene chloride.
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to obtain Intermediate III as a colorless oily liquid.

## 2.2.3. Preparation of **Triperiden** Hydrochloride

This protocol is based on the description in patent CN106187948B.[3]

- Objective: To synthesize **Triperiden** via a Grignard reaction followed by salt formation.
- Procedure:
  - Prepare a Grignard reagent (phenylmagnesium bromide) from bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
  - Add a solution of Intermediate III in THF to the Grignard reagent at a controlled temperature.
  - After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).



- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the **Triperiden** free base (Intermediate V).
- Dissolve the free base in acetone and cool to 0-5°C.[5]
- Slowly introduce hydrogen chloride gas until precipitation is complete.[5]
- Stir for an additional 20 minutes, filter the solid, wash with acetone, and dry under vacuum at 70-75°C to yield **Triperiden** hydrochloride as a white powder.[3][5]

**Ouantitative Data from Synthesis** 

| Step                         | Product          | Yield         | Purity (HPLC) | Reference |
|------------------------------|------------------|---------------|---------------|-----------|
| Mannich<br>Reaction          | Intermediate III | 86.2% - 86.5% | -             | [3]       |
| Grignard & Salt<br>Formation | Triperiden HCl   | 93.2% - 97.0% | 99.6% - 99.8% | [3]       |

# **Pharmacology**

**Triperiden** exhibits two distinct pharmacological activities: anticholinergic and antiviral.

# **Anticholinergic Activity**

**Triperiden** acts as a muscarinic acetylcholine receptor antagonist.[6] It has a high affinity for the M1 muscarinic receptor subtype, which is prevalent in the central nervous system.[1] By blocking these receptors, **Triperiden** helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia, which is disrupted in Parkinson's disease.[6]

#### 3.1.1. Signaling Pathway





Click to download full resolution via product page

Figure 2: Anticholinergic mechanism of action of Triperiden.

### 3.1.2. Quantitative Data: Receptor Binding Affinity

While specific Ki values for **Triperiden** are not readily available in the provided search results, data for the closely related compound Biperiden indicate its high affinity for muscarinic receptors.

| Compound  | Receptor      | Ki (nM)                   | Reference |
|-----------|---------------|---------------------------|-----------|
| Biperiden | M1 Muscarinic | High Affinity (selective) | [1]       |

## **Antiviral Activity**

**Triperiden** has been shown to inhibit the replication of influenza A and B viruses.[7] Its mechanism of action is believed to involve the targeting of the viral hemagglutinin (HA) protein. [8] Hemagglutinin is a glycoprotein on the surface of the influenza virus that is crucial for viral



entry into host cells.[9] **Triperiden** is thought to inhibit the acid-induced conformational change in hemagglutinin, a necessary step for the fusion of the viral and endosomal membranes.[8]

## 3.2.1. Viral Entry Inhibition Pathway



Click to download full resolution via product page

Figure 3: Antiviral mechanism of action of Triperiden.

## 3.2.2. Quantitative Data: Antiviral Activity



| Virus       | Cell Line                                                            | IC50      | Reference |
|-------------|----------------------------------------------------------------------|-----------|-----------|
| Influenza A | Chick embryo<br>fibroblast, MDCK,<br>Ehrlich ascites tumour<br>cells | 2-6 μg/mL | [7]       |
| Influenza B | Not specified                                                        | Active    | [7]       |
| Measles     | Vero cells                                                           | 2-6 μg/mL | [7]       |

# Pharmacokinetics In Vivo Studies in Rats

A study on the biotransformation of **Triperiden** in male Wistar rats following oral administration revealed the following:

- Six hydroxy metabolites were identified in urine and feces.
- Hydroxylation occurred on the piperidine and tricyclic moieties, but not the phenyl ring.
- 10-20% of the metabolites were conjugated as sulfates or glucuronides.
- Approximately 70% of the administered dose and its metabolites were excreted in the urine.
   [10]

# **Human Pharmacokinetic Data (for Biperiden)**

Pharmacokinetic studies of the closely related drug Biperiden in healthy human subjects provide valuable insights.



| Parameter              | Value                                         | Route | Reference |
|------------------------|-----------------------------------------------|-------|-----------|
| Bioavailability        | 33 ± 5%                                       | Oral  | [11]      |
| Elimination Half-life  | 1.5 h (rapid phase),<br>24 h (terminal phase) | IV    | [11]      |
| Clearance              | 12 mL/min/kg                                  | IV    | [11]      |
| Volume of Distribution | 24 L/kg                                       | IV    | [11]      |

# **Analytical Methods**

Several analytical methods have been developed for the quantification of **Triperiden** (or Biperiden) in various matrices.

## **High-Performance Liquid Chromatography (HPLC)**

A validated HPLC-UV method has been reported for the determination of Biperiden in solid dosage forms.[12][13]

## 5.1.1. Experimental Protocol

- · Chromatographic System:
  - Column: C18 reversed-phase column.[12][13]
  - Mobile Phase: Acetonitrile-buffer mixture.[12][13]
  - Detection: UV at 205 nm.[12][13]
- Sample Preparation (Solid Dosage Forms):
  - Weigh and powder a sufficient number of tablets.
  - Dissolve a known amount of the powder in a suitable solvent.
  - Use an ultrasonic bath to ensure complete dissolution.[12][13]



• Filter the solution and dilute with the mobile phase to a concentration within the calibration range.

### 5.1.2. Quantitative Data

| Parameter        | Value       | Reference |
|------------------|-------------|-----------|
| Linearity Range  | 2 - 6 μg/mL | [12][13]  |
| Extraction Yield | ≥ 98.4%     | [12][13]  |

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

A validated GC-MS method has been developed for the therapeutic drug monitoring of Biperiden in human plasma.[14]

### 5.2.1. Experimental Protocol

• Extraction: Salt-assisted liquid-liquid extraction from plasma.[14]

• Internal Standard: Biperiden-d5.[14]

· Detection: Mass spectrometry.

#### 5.2.2. Quantitative Data

| Parameter                            | Value          | Reference |
|--------------------------------------|----------------|-----------|
| Linearity Range                      | 0.5 - 15 ng/mL | [14]      |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL      | [14]      |
| Correlation Coefficient (r²)         | > 0.99         | [14]      |

# Experimental Workflows In Vitro Antiviral Assay Workflow





Click to download full resolution via product page

Figure 4: General workflow for in vitro antiviral activity assessment.

# In Vivo Pharmacokinetic Study Workflow





Click to download full resolution via product page

Figure 5: General workflow for an in vivo pharmacokinetic study.

## Conclusion

**Triperiden** is a multifaceted molecule with established therapeutic applications and potential for further development. Its dual anticholinergic and antiviral properties make it a subject of continued interest. This technical guide has consolidated key data and methodologies to provide a solid foundation for researchers and professionals engaged in the study and application of this compound. The detailed protocols and quantitative summaries are intended to facilitate experimental design and data interpretation, while the graphical representations offer a clear visualization of its mechanisms and workflows.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN106187948B Biperiden hydrochloride preparation method Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106187948A The preparation method that biperiden hydrochloride is new Google Patents [patents.google.com]
- 6. Biperiden LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antiviral activity of Norakin (triperiden) and related anticholinergic antiparkinsonism drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are hemagglutinin inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Triperiden (Norakin): biotransformation in vivo and in vitro] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triperiden (CAS No. 14617-17-5)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1683667#triperiden-cas-number-14617-17-5-characterization]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com